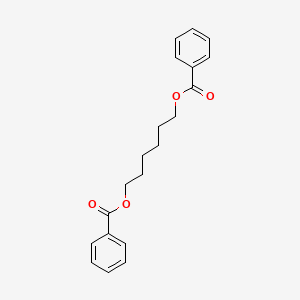
1,6-Hexanediol dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Hexanediol dibenzoate, also known as this compound, is a useful research compound. Its molecular formula is C20H22O4 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 94555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Plasticizer in Polymeric Materials
1,6-Hexanediol dibenzoate is primarily used as a plasticizer in polyvinyl chloride (PVC) and other polymeric materials. It enhances flexibility, durability, and processability without significantly compromising the mechanical properties of the polymers.
Performance Characteristics
- Tensile Strength : The addition of this compound has been shown to improve elongation at break and tensile strength in PVC blends, making it comparable to conventional plasticizers like di(2-ethylhexyl) phthalate (DEHP) .
- Thermal Stability : It exhibits good thermal stability, which is crucial for applications involving heat exposure during processing or end-use .
| Property | This compound | DEHP |
|---|---|---|
| Elongation at Break | 98 ± 10 | 96 ± 4 |
| Maximum Tensile Stress | 5.8 ± 0.2 | 11.8 ± 0.1 |
| Torsional Modulus | 0.77 ± 0.11 | 0.44 ± 0.05 |
Biodegradability and Environmental Impact
A significant advantage of using this compound is its biodegradability compared to traditional plasticizers. Studies have shown that this compound undergoes biodegradation without leading to the accumulation of persistent metabolites .
Biodegradation Pathways
- The biodegradation of this compound by microorganisms such as Rhodococcus rhodochrous results in the formation of non-toxic metabolites like benzoic acid and various benzoyloxy compounds .
- The absence of stable monoesters during degradation indicates that it does not contribute to long-term environmental pollution .
Applications in Coatings and Sealants
Due to its excellent compatibility with various resins and polymers, this compound is also utilized in coatings and sealants. Its properties enhance adhesion and flexibility while maintaining low volatility.
Case Studies
- In a comparative study on the effectiveness of different dibenzoate plasticizers, formulations containing this compound demonstrated superior performance in terms of adhesion strength and flexibility over time .
Use in Adhesives
The compound's ability to improve adhesion properties makes it suitable for use in adhesives. Its incorporation into adhesive formulations can lead to enhanced bond strength while maintaining flexibility.
Future Prospects
The ongoing research into alternative plasticizers highlights the importance of compounds like this compound as environmentally friendly options for various industrial applications. The focus on green chemistry continues to drive interest in developing sustainable materials that do not compromise performance.
Propiedades
Número CAS |
22915-73-7 |
|---|---|
Fórmula molecular |
C20H22O4 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
6-benzoyloxyhexyl benzoate |
InChI |
InChI=1S/C20H22O4/c21-19(17-11-5-3-6-12-17)23-15-9-1-2-10-16-24-20(22)18-13-7-4-8-14-18/h3-8,11-14H,1-2,9-10,15-16H2 |
Clave InChI |
TYTTZVDFWCBYPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCCCCCCOC(=O)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCCCCCCOC(=O)C2=CC=CC=C2 |
Key on ui other cas no. |
22915-73-7 |
Sinónimos |
1,6-hexanediol dibenzoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















